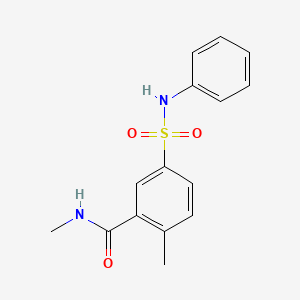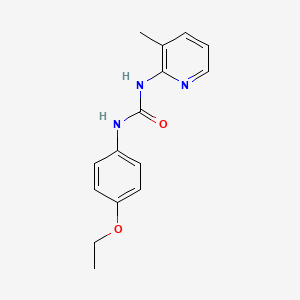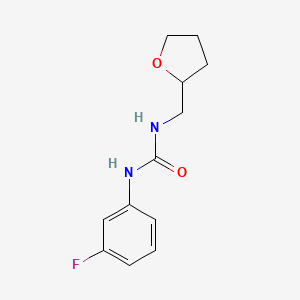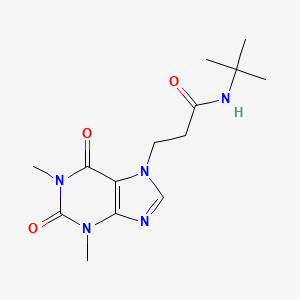
N,2-dimethyl-5-(phenylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-5-(phenylsulfamoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with dimethyl and phenylsulfamoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-5-(phenylsulfamoyl)benzamide typically involves the reaction of 2,5-dimethylbenzoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the final benzamide product by reaction with an amine source, such as dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,2-dimethyl-5-(phenylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,2-dimethyl-5-(phenylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,2-dimethyl-5-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The phenylsulfamoyl group can enhance its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
N-substituted 4-sulfamoylbenzoic acid derivatives: These compounds share a similar sulfonamide functional group and have been studied for their enzyme inhibitory activities.
Indole derivatives: These compounds also exhibit diverse biological activities and have been explored for their potential therapeutic applications.
Uniqueness
N,2-dimethyl-5-(phenylsulfamoyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
N,2-dimethyl-5-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-8-9-13(10-14(11)15(18)16-2)21(19,20)17-12-6-4-3-5-7-12/h3-10,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQUYANVVNCEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R*,2R*,6S*,7S*)-4-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5337980.png)
![N,N-dimethyl-4-{[methyl(2-phenylethyl)amino]methyl}aniline](/img/structure/B5337983.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-4-(3,3,3-trifluoropropyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5337986.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5337990.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-piperidinol](/img/structure/B5337996.png)
![3-[5-(4-acetylphenyl)-2-furyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5338001.png)
![5-[(3-fluorophenoxy)methyl]-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5338003.png)
![Ethyl 1-[4-(3-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5338011.png)
![1-methyl-1'-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5338019.png)

![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5338033.png)
![N-[(3-CHLOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE](/img/structure/B5338041.png)

